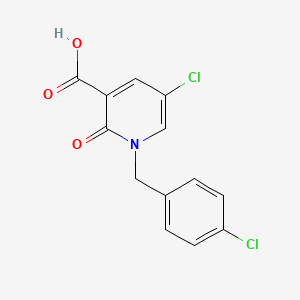
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C13H9Cl2NO3 and its molecular weight is 298.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 339024-25-8
- Molecular Formula : C₁₃H₉Cl₂NO₃
- Molecular Weight : 298.13 g/mol
- Melting Point : 228.00°C - 232.00°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₃ |
| Molecular Weight | 298.13 g/mol |
| Melting Point | 228.00°C - 232.00°C |
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit varying degrees of antimicrobial activity. A study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Inhibition studies showed that derivatives of this compound could act as potent AChE inhibitors, with some exhibiting IC50 values lower than known standards like donepezil .
Neuroprotective Effects
In vitro studies have suggested that the compound possesses neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, potentially through the modulation of signaling pathways such as NF-κB . This suggests a promising avenue for its application in neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of AChE, which can enhance cholinergic neurotransmission.
- Antioxidant Activity : It may reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage.
- Anti-inflammatory Properties : By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory cytokines.
Study on AChE Inhibition
A recent study highlighted the synthesis and evaluation of various derivatives of pyridinecarboxylic acids for their AChE inhibitory activity. Among these, compounds derived from this compound showed significant inhibition with IC50 values comparable to established drugs .
Neuroprotective Effects in Animal Models
Another study investigated the effects of this compound in scopolamine-induced Alzheimer’s model mice. The results indicated significant improvements in cognitive functions and memory retention, suggesting its potential as a therapeutic agent for Alzheimer's disease .
科学的研究の応用
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
- Case Study : In vitro tests demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 5.6 µM against specific bacterial strains, indicating a potent antibacterial effect .
- Comparison Table : Efficacy against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin |
|---|---|---|
| Pseudomonas aeruginosa | 8 | Lower than kanamycin |
| Staphylococcus aureus | 16 | Comparable |
| Escherichia coli | 32 | Higher than kanamycin |
This data suggests that while it is effective, its potency varies among different bacterial strains.
Corrosion Inhibition
Another significant application of this compound is its role as a corrosion inhibitor for metals in acidic environments.
- Case Study : Research indicated that when applied to N80 steel in hydrochloric acid, the compound demonstrated substantial corrosion inhibition properties. The efficiency was attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates.
- Inhibition Efficiency Table :
| Concentration (g/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 3.5 | - |
| 1 | 1.2 | 65 |
| 5 | 0.5 | 85 |
This table illustrates the effectiveness of varying concentrations of the compound in inhibiting corrosion.
特性
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMRYXMRMEKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














